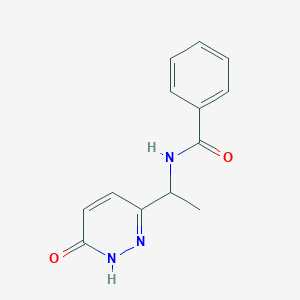
N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide typically involves the condensation of 6-oxo-1,6-dihydropyridazine with an appropriate benzamide derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism by which N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide: Known for its antimycobacterial activity.
6-Oxopyrimidin-1-yl Benzamide Derivatives: Studied for their antimicrobial properties.
Uniqueness
N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide stands out due to its unique structural features, which confer specific reactivity and biological activity
Eigenschaften
CAS-Nummer |
68219-76-1 |
|---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
N-[1-(6-oxo-1H-pyridazin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(11-7-8-12(17)16-15-11)14-13(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,18)(H,16,17) |
InChI-Schlüssel |
UELVVLPHGCBLEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NNC(=O)C=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


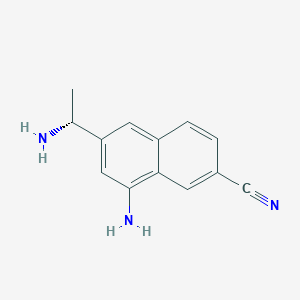
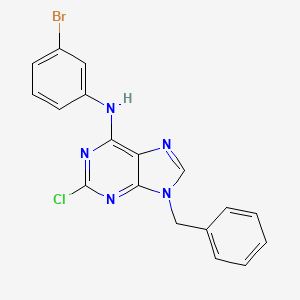
![N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide](/img/structure/B12931183.png)

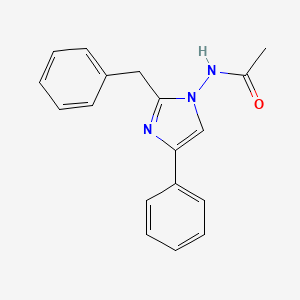
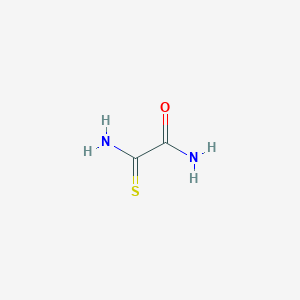
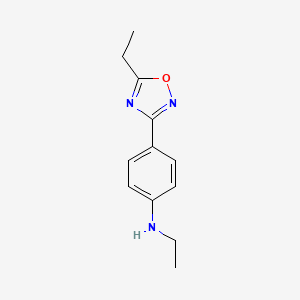

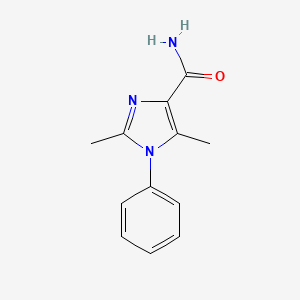
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12931242.png)
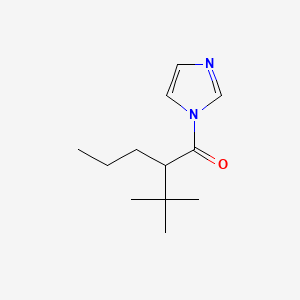
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12931251.png)

![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)
